1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid
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Overview
Description
1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amines. The BOC group is an acid-labile protecting group, which means it can be removed under acidic conditions. This compound is valuable in various chemical reactions and research applications due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid typically involves the reaction of 1,4-diazepane-6-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which enhance the efficiency, versatility, and sustainability of the synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the BOC group, yielding the free amine.
Substitution: The compound can undergo substitution reactions where the BOC group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Free amine and carbon dioxide (CO2).
Substitution: Substituted derivatives with new functional groups replacing the BOC group.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid is widely used in scientific research, including:
Chemistry: As a protecting group for amines in peptide synthesis and other organic reactions.
Biology: In the synthesis of biologically active molecules and drug development.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid involves the protection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
- 1-[(tert-butoxy)carbonyl]-piperazine-2-carboxylic acid
- 1-[(tert-butoxy)carbonyl]-piperidine-4-carboxylic acid
- 1-[(tert-butoxy)carbonyl]-azepane-3-carboxylic acid
Uniqueness
1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to six-membered ring analogs. This uniqueness makes it valuable in specific synthetic applications where different reactivity and stability profiles are required .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12-6-8(7-13)9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHMBSJKWNFLBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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